5,6-dichloropyrimidine-4-carbonitrile
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Overview
Description
5,6-Dichloropyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5HCl2N3. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a nitrile group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloropyrimidine-4-carbonitrile typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is usually subjected to rigorous purification steps, including recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 5th and 6th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting the nitrile group to an amine.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products such as 5-amino-6-chloropyrimidine-4-carbonitrile or 5,6-diaminopyrimidine-4-carbonitrile can be formed.
Reduction Products: 5,6-Dichloropyrimidine-4-amine.
Oxidation Products: 5,6-Dichloropyrimidine-4-carboxylic acid.
Scientific Research Applications
5,6-Dichloropyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 5,6-dichloropyrimidine-4-carbonitrile largely depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For instance, it may inhibit kinases or other proteins critical for cancer cell proliferation. The molecular targets and pathways involved are specific to the derivative or final product synthesized from this compound .
Comparison with Similar Compounds
- 4,6-Dichloropyrimidine-5-carbonitrile
- 5-Amino-4,6-dichloropyrimidine
- 4,6-Dichloropyrimidine-5-carboxaldehyde
Comparison: 5,6-Dichloropyrimidine-4-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to 4,6-dichloropyrimidine-5-carbonitrile, it has a different substitution pattern that affects its chemical behavior and applications. The presence of the nitrile group at the 4th position, as opposed to the 5th, alters its reactivity towards nucleophiles and its potential biological activities .
Properties
CAS No. |
1801925-57-4 |
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Molecular Formula |
C5HCl2N3 |
Molecular Weight |
173.98 g/mol |
IUPAC Name |
5,6-dichloropyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5HCl2N3/c6-4-3(1-8)9-2-10-5(4)7/h2H |
InChI Key |
IHLRTNWJJQYGJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)C#N |
Purity |
95 |
Origin of Product |
United States |
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